

Application Note: Electron Probe Microanalysis (EPMA) of Uvarovite Composition

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Compound of Interest

Compound Name: *uvarovite*

Cat. No.: *B1174922*

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Introduction

Uvarovite, a member of the garnet group, is a calcium-chromium silicate with the ideal chemical formula $\text{Ca}_3\text{Cr}_2(\text{SiO}_4)_3$.^{[1][2][3]} It is the only consistently emerald-green garnet and is the rarest of the common garnet varieties.^{[2][4]} In natural geological settings, **uvarovite** frequently occurs in solid solution with other garnet end-members, primarily grossular ($\text{Ca}_3\text{Al}_2(\text{SiO}_4)_3$) and andradite ($\text{Ca}_3\text{Fe}_2(\text{SiO}_4)_3$).^[2] This substitution of chromium (Cr) by aluminum (Al) and ferric iron (Fe^{3+}) results in significant compositional variations.

Electron Probe Microanalysis (EPMA) is an essential, non-destructive technique for obtaining highly accurate and precise quantitative chemical compositions of minerals like **uvarovite** on a micrometer scale.^{[5][6]} This application note provides a detailed protocol for the quantitative analysis of **uvarovite** composition using EPMA, intended for researchers and scientists in geology and materials science.

Quantitative Data on **Uvarovite** Composition

The chemical composition of **uvarovite** can be expressed in weight percent (wt%) of the constituent oxides. Table 1 shows the theoretical composition of pure **uvarovite** based on its ideal formula. Table 2 provides representative data from analyses of natural **uvarovite** samples, illustrating the common substitutions and compositional range.

Table 1: Theoretical Oxide Composition of Pure **Uvarovite** ($\text{Ca}_3\text{Cr}_2(\text{SiO}_4)_3$)

Oxide	wt%
CaO	33.61
Cr ₂ O ₃	30.37
SiO ₂	36.02
Total	100.00

Data derived from the chemical formula.

Table 2: Representative Quantitative EPMA Data for Natural **Uvarovite** Solid Solutions (wt%)

Oxide	Sample 1	Sample 2	Sample 3
SiO ₂	36.55	37.01	37.64
TiO ₂	0.02	0.26	0.00
Al ₂ O ₃	7.85	1.15	14.21
Cr ₂ O ₃	17.68	28.10	9.83
FeO*	5.91	1.54	2.98
MnO	0.11	0.05	0.25
MgO	0.05	0.10	0.03
CaO	32.67	32.99	34.55
Total	100.84	101.20	99.49

Total iron reported as

FeO. Data adapted
from published
analyses of natural
uvarovite-andradite
and uvarovite-
grossular series.[\[7\]](#)[\[8\]](#)

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate quantitative EPMA.[5] The surface must be perfectly flat, highly polished, and conductive to ensure stable and accurate X-ray intensity measurements.[9]

- Mounting: Secure the **uvarovite**-containing rock chip or mineral grain in an epoxy resin mount (typically 25mm diameter). Ensure the sample is properly impregnated if it is porous. [9]
- Grinding and Polishing:
 - Grind the mounted sample using a series of progressively finer abrasive papers to create a flat surface.
 - Polish the surface using diamond suspensions, typically starting with 6 μm , then 1 μm , and finishing with a 0.25 μm paste to achieve a mirror-like, scratch-free finish.
 - Clean the sample thoroughly between each polishing step, often using an ultrasonic bath with a suitable solvent, to remove abrasive particles.
- Carbon Coating: Place the polished and cleaned mounts in a high-vacuum carbon coater. Deposit a thin, uniform layer of carbon (approximately 20 nm) onto the surface.[6] This conductive layer prevents charge buildup from the electron beam.
- Grounding: Ensure electrical contact between the coated sample surface and the sample holder using conductive paint or tape.[6]

2. EPMA Instrumentation and Analytical Conditions

The analysis should be performed on a wavelength-dispersive (WDS) electron probe microanalyzer. WDS offers superior energy resolution and peak-to-background ratios compared to energy-dispersive spectroscopy (EDS), which is crucial for accurate quantification of elemental concentrations.[5]

Table 3: Recommended EPMA Operating Conditions for **Uvarovite** Analysis

Parameter	Recommended Value	Rationale
Accelerating Voltage	15 kV	Provides sufficient overvoltage to efficiently excite the K-shell X-rays for all major and minor elements in garnet.[8][9][10]
Beam Current	10-20 nA	A balance between generating sufficient X-ray counts for good statistical precision and minimizing sample damage.[8][9]
Beam Diameter	1-5 μ m (defocused)	A focused beam can be used, but a slightly defocused beam minimizes potential damage or element migration in the silicate matrix.[8]
Counting Time (Peak)	20-30 seconds	For major elements, to achieve good counting statistics.[8][10]
Counting Time (Background)	10-15 seconds	Half of the peak counting time, measured on both sides of the peak to establish an accurate background level.[8]

3. Standards and Data Acquisition

Quantitative analysis relies on comparing X-ray intensities from the unknown sample to those from well-characterized standards of known composition.[5][9]

Table 4: Recommended Standards and WDS Spectrometer Crystals

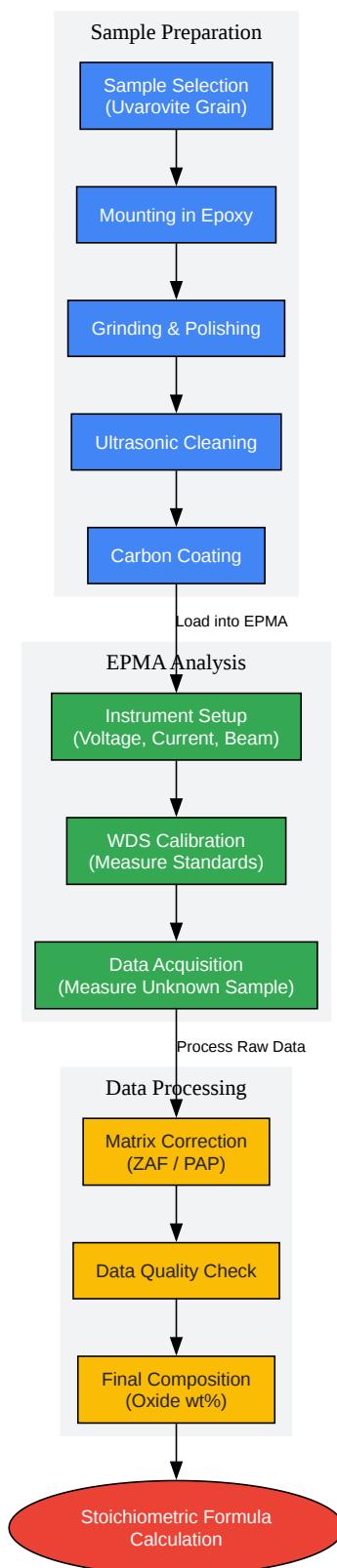
Element	Oxide	Spectrometer Crystal	Primary Standard(s)
Si	SiO ₂	TAP	Diopside, Almandine, Wollastonite
Ti	TiO ₂	PET	Rutile, Geikielite[8][10]
Al	Al ₂ O ₃	TAP	Grossular, Almandine, Corundum[8][10]
Cr	Cr ₂ O ₃	PET / LIF	Chromite, Synthetic Cr ₂ O ₃ , Uvarovite[8][10]
Fe	FeO	LIF	Almandine, Ferrosilite[9][10]
Mn	MnO	LIF	Spessartine, Rhodonite[8][9][10]
Mg	MgO	TAP	Diopside, Olivine, Pyrope[8][10]
Ca	CaO	PET	Diopside, Grossular, Wollastonite[8][9]

Analytical Procedure:

- Instrument Calibration: Calibrate the instrument by measuring X-ray intensities for each element on its respective primary standard under the same analytical conditions that will be used for the unknown sample.
- Sample Analysis: Perform spot analyses on multiple points across the **uvarovite** grain(s) to assess chemical homogeneity or zoning.
- Data Correction: Raw X-ray intensities are converted to elemental concentrations using a matrix correction procedure (e.g., ZAF or PAP) to account for atomic number (Z), absorption (A), and fluorescence (F) effects within the sample.[5][11]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the electron probe microanalysis of **uvarovite**.

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Caption: Workflow for quantitative analysis of **uvarovite** using EPMA.

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